molecular formula C12H21NO B1214373 Pimeclone CAS No. 534-84-9

Pimeclone

Cat. No. B1214373
CAS RN: 534-84-9
M. Wt: 195.3 g/mol
InChI Key: PRFPQYGTPKDLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimeclone, also known as Karion or Spiractin, is a drug that has been described as either a psychostimulant or a respiratory stimulant . It is sold in Europe and was first synthesized in 1927 .


Molecular Structure Analysis

The molecular formula of Pimeclone is C12H21NO . Its average mass is 195.301 Da and its mono-isotopic mass is 195.162308 Da .


Physical And Chemical Properties Analysis

Pimeclone has a molecular formula of C12H21NO and a molecular weight of 195.30 . The percent composition is C 73.80%, H 10.84%, N 7.17%, O 8.19% .

Scientific Research Applications

1. Ophthalmic Drug Permeation Studies

Pimecrolimus has been studied for its permeation properties in the context of ophthalmic drugs. Reichl, Bednarz, and Müller-Goymann (2004) investigated the use of a bio-engineered human cornea as an in vitro model for predicting ocular drug absorption, using model drugs including pimecrolimus. Their findings indicated that the human cornea construct exhibited similar permeation behavior for substances like pimecrolimus compared with excised porcine cornea, suggesting its potential application in ocular drug absorption studies (Reichl, Bednarz, & Müller-Goymann, 2004).

2. Immunomodulatory Capabilities in Dermatology

Pimecrolimus, an ascomycin derivative, has significant anti-inflammatory activity and immunomodulatory capabilities. Gupta and Chow (2003) highlighted its potential in treating inflammatory skin diseases, including atopic dermatitis. Pimecrolimus acts by blocking T-cell activation and inhibiting the synthesis of inflammatory cytokines, thus controlling inflammatory responses in skin conditions (Gupta & Chow, 2003).

3. Potential for Tumor Microenvironment Modulation

In cancer research, pimecrolimus has shown potential in remodeling the tumor microenvironment. Jiang et al. (2020) investigated the combined effect of Silibinin and pimecrolimus in breast cancer therapy. Their findings suggested that the synergistic actions of these drugs could significantly enhance anti-tumor effects, offering a novel treatment approach for breast cancer (Jiang et al., 2020).

4. Comparative Efficacy in Atopic Dermatitis

In a study by Luger et al. (2004), pimecrolimus was compared with topical corticosteroids in adults with moderate to severe atopic dermatitis. The study found that pimecrolimus demonstrated a favorable safety profile and was effective in long-term treatment, highlighting its utility in dermatological applications (Luger et al., 2004).

5. Inhibition of Mediator Release from Dermal Mast Cells and Basophils

Zuberbier et al. (2001) researched pimecrolimus’s ability to inhibit mediator release from human dermal mast cells and basophils. Their findings demonstrated that pimecrolimus could significantly reduce histamine release, highlighting its potential in treating mast cell– and basophil-dependent diseases (Zuberbier et al., 2001).

properties

IUPAC Name

2-(piperidin-1-ylmethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPQYGTPKDLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046194
Record name Pimeclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimeclone

CAS RN

534-84-9
Record name Pimeclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimeclone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimeclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMECLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pimeclone
Reactant of Route 2
Reactant of Route 2
Pimeclone
Reactant of Route 3
Reactant of Route 3
Pimeclone
Reactant of Route 4
Pimeclone
Reactant of Route 5
Pimeclone
Reactant of Route 6
Reactant of Route 6
Pimeclone

Citations

For This Compound
11
Citations
HT DAVENPORT, JF NUNN… - BJA: British Journal of …, 1985 - academic.oup.com
Sir,—We welcome an opportunity to respond to the important issues raised in the letter of Drs VanDerSpek and Wilton." Suxamethonium spasm" is a clinical observation which therefore …
Number of citations: 2 academic.oup.com
B HOULDSWORTH, J O'SULLIVAN… - BJA: British Journal …, 1985 - academic.oup.com
Sir,—We welcome an opportunity to respond to the important issues raised in the letter of Drs VanDerSpek and Wilton." Suxamethonium spasm" is a clinical observation which therefore …
Number of citations: 2 academic.oup.com
C Leranth, E Feher - Neuroscience, 1983 - Elsevier
We have examined the possible origin of vasoactive intestinal polypeptide (VIP) and substance P-containing axons and the synapses formed by these axons in the celiac ganglion of …
Number of citations: 70 www.sciencedirect.com
AFL Vanderspek, N Wilton - BJA: British Journal of Anaesthesia, 1985 - academic.oup.com
Sir,—We welcome an opportunity to respond to the important issues raised in the letter of Drs VanDerSpek and Wilton." Suxamethonium spasm" is a clinical observation which therefore …
Number of citations: 2 academic.oup.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
B Cuparencu, DN SAFTA, VL Sandor… - … Research and Practice, 1986 - Elsevier
Number of citations: 1
H BASIL, J O'SULLIVAN, M SMITH… - British Journal of …, 1985 - Elsevier
Number of citations: 0
S Zsuzsanna - gyogyszeresztortenet.hu
A gyógyítás, az igény a fájdalmak leküzdésére, egyidős az emberiséggel. Az első gyógyszerek különböző növényekből származó anyagok voltak. Az első, 4000-5000 éves írásos …
Number of citations: 3 www.gyogyszeresztortenet.hu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.